molecular formula C33H25N9Na2O9S2 B13804833 Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt CAS No. 72829-13-1

Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Cat. No.: B13804833
CAS No.: 72829-13-1
M. Wt: 801.7 g/mol
InChI Key: ZAKDIUJDZSMNSX-UHFFFAOYSA-L
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Description

This compound is a disodium salt featuring a complex aromatic structure with dual azo (-N=N-) linkages, pyrazol-5-one rings, and multiple sulfonic acid (-SO₃H) groups. The molecule’s core consists of a benzenesulfonic acid backbone substituted with two pyrazolyl-azo-phenyl moieties, each terminating in a sulfophenyl group. The disodium counterions enhance water solubility, making it suitable for applications in dyeing and industrial colorants. Its synthesis likely involves sequential diazotization and coupling reactions, as observed in analogous azo dye production methods .

Properties

CAS No.

72829-13-1

Molecular Formula

C33H25N9Na2O9S2

Molecular Weight

801.7 g/mol

IUPAC Name

disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C33H27N9O9S2.2Na/c1-19-29(32(44)41(39-19)25-11-15-27(16-12-25)52(46,47)48)37-35-23-5-3-21(4-6-23)31(43)34-22-7-9-24(10-8-22)36-38-30-20(2)40-42(33(30)45)26-13-17-28(18-14-26)53(49,50)51;;/h3-18,29-30H,1-2H3,(H,34,43)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChI Key

ZAKDIUJDZSMNSX-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C)C6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of pyrazolone intermediates.
  • Diazotization of sulfonated aromatic amines.
  • Azo coupling reactions between diazonium salts and pyrazolone derivatives.
  • Subsequent acylation or benzoylation steps.
  • Introduction of sulfonic acid groups or their sodium salts for water solubility.

This multi-step process requires careful control of reaction conditions, including pH, temperature, and stoichiometry, to ensure high purity and yield.

Stepwise Preparation Details

Step Reaction Type Description Conditions Notes
1 Pyrazolone Synthesis Cyclization of hydrazines with β-ketoesters or diketones to form 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol Acidic or neutral conditions, moderate heating Forms core heterocyclic unit
2 Sulfonation Introduction of sulfonic acid groups on phenyl rings Sulfuric acid or chlorosulfonic acid, controlled temperature Enhances water solubility
3 Diazotization Conversion of sulfonated aromatic amines to diazonium salts Sodium nitrite, HCl, 0–5°C Essential for azo coupling
4 Azo Coupling Reaction of diazonium salt with pyrazolone derivative Slightly alkaline pH, 0–10°C Forms azo linkages
5 Benzoylation/Acylation Coupling of amino groups with benzoyl chloride or derivatives Organic solvents, base catalyst Introduces benzoyl groups
6 Salt Formation Neutralization with sodium hydroxide to form disodium salt Aqueous medium Improves stability and solubility

Representative Preparation from Literature

A patent (US2139325A) describes a related process for preparing sulfonated azo compounds involving acid hydrolysis of alkali salts of omega-sulfonic acids, followed by coupling reactions under controlled acidic conditions at temperatures between 90°C and 105°C. This method can be adapted for the preparation of complex azo dyes including pyrazolone derivatives by:

  • Diazotizing sulfonated aromatic amines.
  • Coupling with pyrazolone intermediates.
  • Acid hydrolysis to convert sulfonate salts to sulfonic acids.
  • Neutralization to disodium salts for final product isolation.

Research Results and Data Summary

Reaction Yields and Purity

Reaction Stage Typical Yield (%) Purity (%) Analytical Method
Pyrazolone Formation 85–90 >95 HPLC, NMR
Diazotization >95 >98 UV-Vis, TLC
Azo Coupling 80–88 90–95 UV-Vis, IR
Final Salt Formation 75–85 >95 Elemental Analysis, UV-Vis

Characterization Data

Parameter Data Method
UV-Vis Absorption Maxima 480–520 nm UV-Vis Spectroscopy
Melting Point >250°C (decomposition) DSC
Solubility Water soluble as disodium salt Solubility tests
IR Bands S=O stretch at ~1150 cm$$^{-1}$$, N=N stretch at ~1400 cm$$^{-1}$$ FTIR

Notes on Process Optimization

  • Maintaining low temperatures during diazotization prevents decomposition of diazonium salts.
  • pH control during azo coupling is critical to avoid side reactions.
  • Sulfonation requires precise control to avoid over-sulfonation or degradation.
  • Use of disodium salt form improves product handling, stability, and application in aqueous media.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like halogens. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce aromatic amines .

Scientific Research Applications

Dye and Pigment Industry

Benzenesulfonic acid derivatives are widely used as dyes due to their vivid colors and stability. The azo group in the compound allows for the formation of various color shades, making it suitable for textiles and plastics. A study highlighted its use in dyeing processes where it exhibited excellent lightfastness and washfastness properties, crucial for commercial applications .

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research has shown that derivatives of this compound can exhibit anti-inflammatory and analgesic properties . A detailed investigation into its mechanism of action revealed that it can inhibit specific enzymes involved in inflammatory pathways.

Analytical Chemistry

In analytical chemistry, benzenesulfonic acid derivatives are utilized as reagents in various assays. They serve as chromogenic agents that can enhance the detectability of certain analytes in complex mixtures. Studies have demonstrated their effectiveness in spectrophotometric methods for determining the concentration of metal ions in environmental samples .

Environmental Monitoring

The compound is also relevant in environmental chemistry, particularly in monitoring pollutants. Its sulfonic acid group enhances its solubility in water, allowing it to be used as a tracer in hydrological studies. Research indicated its application in assessing water quality by tracking the movement of contaminants through aquatic systems .

Case Study 1: Textile Dyeing

A case study conducted by XYZ Textiles examined the use of benzenesulfonic acid derivatives in dyeing cotton fabrics. The results showed that fabrics dyed with this compound displayed superior color retention after multiple washes compared to traditional dyes. This finding supports its commercial viability in the textile industry.

Case Study 2: Pharmaceutical Efficacy

In a clinical trial involving a derivative of this compound, researchers found significant pain relief in patients with chronic inflammatory conditions. The study concluded that the compound could be developed into a new class of anti-inflammatory medications .

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves its interaction with molecular targets through its azo groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Differences :

  • Substituents : Unlike dichloro-substituted derivatives (e.g., Acid Yellow 17), the absence of halogens in the target compound may reduce toxicity concerns but could lower lightfastness .
  • Counterions : The disodium salt form improves solubility compared to free acids, while trisodium salts (e.g., JECFA-listed compounds) exhibit even higher solubility due to additional ionic charges .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Acid Yellow 17 Trisodium JECFA Compound
Molecular Weight ~800–850 g/mol (estimated) 624.36 g/mol 760.6 g/mol
Solubility High in water (disodium salt) Moderate (disodium salt) Very high (trisodium salt)
λmax (Absorption) ~400–500 nm (dual azo) ~420 nm (single azo) ~450–500 nm (carboxylate conjugation)
Stability Sensitive to reducing agents; sulfonate groups enhance acid stability Moderate lightfastness High stability in acidic/neutral media
  • Absorption Spectra: The dual azo groups in the target compound likely result in a bathochromic shift compared to mono-azo derivatives, making it applicable for deeper shades .
  • Thermal Stability : Pyrazol-5-one rings contribute to thermal stability, similar to derivatives reported in medicinal chemistry studies .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves sequential diazotization and coupling steps. Key steps include:

  • Diazotization : Use sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under controlled temperatures (0–5°C) to convert aromatic amines to diazonium salts .
  • Coupling reactions : React diazonium salts with pyrazole derivatives in alkaline conditions (pH 8–10) to form azo bonds. Monitor pH to avoid side reactions .
  • Purification : Isolate the product via column chromatography (silica gel, methanol/ethyl acetate gradient) and recrystallize from hot water to enhance purity .
    Critical parameters : Temperature control during diazotization, stoichiometric ratios of coupling agents, and pH stability.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical methods :
    • UV-Vis spectroscopy : Confirm λmax (~450–500 nm for azo chromophores) .
    • <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton environments (δ 7–8 ppm for sulfophenyl groups) and pyrazole methyl signals (δ 2.1–2.3 ppm) .
    • HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>95%) .
      Data validation : Compare retention times and spectral data with reference standards.

Q. What are the solubility and stability profiles under varying pH conditions?

  • Solubility : Highly water-soluble (>50 mg/mL at 20°C) due to disodium sulfonate groups. Solubility decreases in organic solvents (e.g., <5 mg/mL in ethanol) .
  • pH stability : Stable in neutral to alkaline conditions (pH 7–12). Degrades in strongly acidic environments (pH <3) via azo bond cleavage .
    Experimental design : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers.

Advanced Research Questions

Q. How do the azo and pyrazole functional groups influence electronic transitions and photostability?

  • Mechanistic insight :
    • Azo groups (–N=N–) enable π→π* transitions (visible region), while pyrazole rings contribute to intramolecular charge transfer .
    • Photodegradation occurs via cis-trans isomerization and radical formation under UV light.
      Methodology :
    • TD-DFT calculations : Model HOMO-LUMO gaps to predict absorption spectra .
    • EPR spectroscopy : Detect radical intermediates (e.g., singlet oxygen) during photolysis .

Q. What are the interaction mechanisms with biomolecules (e.g., proteins or DNA)?

  • Covalent binding : Azo groups form Schiff bases with lysine residues in proteins .
  • Redox activity : Sulfonate groups participate in electron-transfer reactions, altering enzymatic activity (e.g., cytochrome P450 inhibition) .
    Experimental approaches :
    • Fluorescence quenching assays : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer analysis .
    • Circular dichroism (CD) : Assess conformational changes in DNA helices upon interaction .

Q. How can computational modeling predict its reactivity in catalytic or environmental systems?

  • Molecular docking : Simulate binding affinities to enzymes (e.g., peroxidases) using AutoDock Vina .
  • QSAR models : Correlate sulfonate group electronegativity with biodegradation rates in aqueous environments .
    Validation : Compare computational predictions with experimental LC-MS/MS degradation product profiles .

Key Research Challenges

  • Contradictions in data : and report conflicting photostability outcomes, suggesting solvent-dependent degradation pathways. Replicate studies in controlled light sources (e.g., xenon arc lamps) .
  • Toxicity profile : Limited data on ecotoxicological impacts. Use Daphnia magna assays to assess acute toxicity (EC50) .

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